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Compound of Interest

Compound Name: 4-Formylphenylboronic acid

Cat. No.: B188256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 4-
formylphenylboronic acid and its ortho- and meta-isomers. Understanding the distinct

spectroscopic signatures of these compounds is crucial for their synthesis, identification, and

application in various fields, including medicinal chemistry and materials science. This

document summarizes key experimental data and provides detailed protocols for the discussed

analytical techniques.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for 2-formylphenylboronic acid, 3-

formylphenylboronic acid, and 4-formylphenylboronic acid. This data has been compiled

from various sources to provide a comparative overview.

Table 1: ¹H NMR Spectral Data (DMSO-d₆)
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Compound
Aldehydic Proton
(CHO) δ (ppm)

Aromatic Protons
(Ar-H) δ (ppm)

Boronic Acid
Protons (B(OH)₂) δ
(ppm)

2-

Formylphenylboronic

acid

~9.9 ~7.5 - 8.0 (m) ~8.3 (br s)

3-

Formylphenylboronic

acid

~10.0 ~7.6 - 8.3 (m) ~8.4 (br s)

4-

Formylphenylboronic

acid

~9.9 ~7.8 (d), ~7.9 (d) ~8.3 (br s)

Table 2: ¹³C NMR Spectral Data (DMSO-d₆)

Compound
Carbonyl Carbon
(C=O) δ (ppm)

Aromatic Carbons
(Ar-C) δ (ppm)

Carbon-Boron (C-
B) δ (ppm)

2-

Formylphenylboronic

acid

~193 ~127 - 136 ~135 (broad)

3-

Formylphenylboronic

acid

~193 ~128 - 137 ~134 (broad)

4-

Formylphenylboronic

acid

~192 ~129, ~135 ~138 (broad)

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
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Functional Group
2-
Formylphenylboro
nic acid

3-
Formylphenylboro
nic acid

4-
Formylphenylboro
nic acid

O-H Stretch (Boronic

Acid)
~3300-3500 (broad) ~3300-3500 (broad) ~3300-3500 (broad)

C-H Stretch

(Aromatic)
~3060 ~3070 ~3050

C=O Stretch

(Aldehyde)
~1680 ~1690 ~1695

C=C Stretch

(Aromatic)
~1600, ~1480 ~1600, ~1470 ~1600, ~1490

B-O Stretch ~1350 ~1360 ~1370

Table 4: Mass Spectrometry Data

Compound Molecular Ion (m/z)
Key Fragmentation
Patterns (m/z)

2-Formylphenylboronic acid 150 [M]⁺
132 [M-H₂O]⁺, 122 [M-CO]⁺,

105, 77

3-Formylphenylboronic acid 150 [M]⁺
132 [M-H₂O]⁺, 122 [M-CO]⁺,

105, 77

4-Formylphenylboronic acid 150 [M]⁺
132 [M-H₂O]⁺, 122 [M-CO]⁺,

105, 77

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the formylphenylboronic acid

isomers.
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Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

Accurately weigh 5-10 mg of the boronic acid sample into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Note: DMSO-d₆

is recommended as it effectively breaks up the boronic acid oligomers that can lead to broad

and poorly resolved spectra in other solvents like CDCl₃.

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample

quantity (20-30 mg) and a longer acquisition time may be necessary.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the formylphenylboronic acid

isomers.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.
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Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the

formylphenylboronic acid isomers.

Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL with

the same solvent.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in both positive and negative ion modes to observe the

molecular ion and any characteristic adducts or fragments.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and the

structural relationship between the isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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